Homoquinolinic acid

Catalog No.
S615884
CAS No.
490-75-5
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homoquinolinic acid

CAS Number

490-75-5

Product Name

Homoquinolinic acid

IUPAC Name

3-(carboxymethyl)pyridine-2-carboxylic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-6(11)4-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13)

InChI Key

HQPMJFFEXJELOQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

homoquinolinate, homoquinolinic acid

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)CC(=O)O

The exact mass of the compound Homoquinolinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Homoquinolinic acid (HQA) is a synthetic, conformationally restricted dicarboxylic acid and a highly potent, subtype-selective agonist of the N-methyl-D-aspartate (NMDA) receptor. Primarily utilized in advanced neuropharmacological research and neurodegenerative disease modeling, HQA is distinguished by its strict selectivity for NR2A and NR2B subunit-containing receptors [1]. Unlike standard excitotoxins, HQA is a non-endogenous compound, making it a critical procurement choice for laboratories requiring precise, background-free induction of excitotoxicity in models of Huntington's and Alzheimer's diseases. Its defined physicochemical properties and high purity (>99% via HPLC) ensure reproducible formulation in aqueous or alkaline solutions for targeted stereotaxic injections or in vitro screening assays .

Substituting homoquinolinic acid with its closest endogenous analog, quinolinic acid (QA), or the benchmark agonist NMDA, introduces significant experimental confounds in procurement and application. Because quinolinic acid is naturally synthesized via the kynurenine pathway by activated microglia, baseline endogenous fluctuations during neuroinflammation can mask or artificially amplify dose-response curves in excitotoxicity assays [1]. Furthermore, standard QA possesses a relatively low receptor affinity requiring millimolar concentrations, which can lead to off-target osmotic stress or non-specific tissue damage during microinjection [2]. Conversely, while NMDA is equipotent, it lacks HQA's unique ability to strictly discriminate between NMDAR2 subunits and fails to interact with the novel HQA-specific binding site [1]. Consequently, substituting HQA compromises both the stoichiometric precision and the subunit-specific targeting required for high-fidelity neurodegenerative modeling.

Receptor Activation Potency and Injection Volume Optimization

Homoquinolinic acid demonstrates a significantly higher binding affinity and excitotoxic potency compared to its endogenous counterpart, quinolinic acid. Pharmacological profiling indicates that HQA is approximately equipotent to NMDA and up to five times more potent than quinolinic acid as an agonist of the NMDA receptor [1]. This allows for the induction of targeted lesions using a fraction of the molar concentration required for QA.

Evidence DimensionNMDA Receptor Agonist Potency
Target Compound DataHigh potency (equipotent to NMDA)
Comparator Or BaselineQuinolinic acid (QA) (5-fold lower potency)
Quantified Difference500% increase in agonist potency
ConditionsIn vitro receptor activation and in vivo excitotoxicity assays

Allows researchers to formulate lower-concentration solutions, minimizing injection volume artifacts and non-specific osmotic damage during delicate stereotaxic procedures.

Endogenous Background Elimination for Assay Reproducibility

A major limitation of using quinolinic acid in neurodegenerative models is its endogenous production via the kynurenine pathway, which fluctuates wildly during neuroinflammation. Homoquinolinic acid is strictly synthetic and non-endogenous, meaning it has a zero nanomolar background presence in the central nervous system[1]. This eliminates the metabolic confounding variables inherent to QA.

Evidence DimensionMetabolic Baseline Stability
Target Compound DataNon-endogenous (0 nM background in CNS)
Comparator Or BaselineQuinolinic acid (Endogenous; fluctuates with microglial activation)
Quantified DifferenceComplete elimination of endogenous metabolic confounding
ConditionsIn vivo neuroinflammation and neurodegeneration models

Eliminates endogenous metabolic confounding, ensuring high batch-to-batch reproducibility in in vivo drug screening workflows.

NMDAR2 Subunit Selectivity

Unlike generic pan-agonists such as NMDA or glutamate, homoquinolinic acid can specifically discriminate between NMDAR2 receptor subunits. HQA exhibits high selectivity for NR2A and NR2B subunit-containing receptors, which are predominantly localized in the forebrain, while showing minimal activity at other subtypes [1]. This targeted binding profile is not achievable with standard endogenous agonists.

Evidence DimensionReceptor Subtype Discrimination
Target Compound DataHigh selectivity for NR2A and NR2B subunits
Comparator Or BaselineNMDA / Glutamate (Pan-NMDAR activation)
Quantified DifferenceTargeted forebrain receptor activation without broad-spectrum interference
ConditionsElectrophysiological recordings and binding assays in cortical/hippocampal slices

Enables the procurement of a highly specific pharmacological tool for isolating NR2A/NR2B-mediated pathways in synaptic plasticity and excitotoxicity.

In Vivo Modeling of Huntington's Disease

Homoquinolinic acid is the preferred stereotaxic excitotoxin for creating localized striatal lesions. Because it is non-endogenous, it prevents experimental interference from the subject's own fluctuating kynurenine pathway metabolites, offering a more stable and reproducible lesion volume than quinolinic acid [1].

NR2A/NR2B-Specific Pharmacological Screening

HQA is utilized as a selective agonist in patch-clamp or high-throughput calcium imaging assays to evaluate the efficacy of novel neuroprotective drugs. Its ability to isolate NR2A and NR2B subunit activity makes it superior to generic NMDA when screening compounds targeted at forebrain-specific neurodegeneration [1].

Investigation of Novel Excitatory Binding Sites

Beyond standard NMDA receptors, HQA is uniquely required for characterizing the NMDA-insensitive CCMQ-binding site. This is an application where neither NMDA nor quinolinic acid can be substituted, making HQA an essential procurement for laboratories mapping novel neuro-receptors [2].

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

181.03750770 Da

Monoisotopic Mass

181.03750770 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

490-75-5

Wikipedia

Homoquinolinic_acid

Dates

Last modified: 08-15-2023

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